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molecular formula C10H17NO B8358564 Octahydropyrido[1,2-a]azepin-8(2h)-one

Octahydropyrido[1,2-a]azepin-8(2h)-one

Cat. No. B8358564
M. Wt: 167.25 g/mol
InChI Key: NGFUOCDADAEURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05552398

Procedure details

A solution of diethyl piperidine-1,2-dipropionate (9.60 g, 0.034 mole) in xylene (100 ml) was added dropwise over 4 h to a flask containing 250 ml of xylene, which was being fed via a continuous extraction apparatus to a stirred, refluxing, suspension of sodium hydride (4.2 g of 80%, 0.14 mole) in xylene (100 ml) containing ethanol (0.5 ml) under nitrogen. The reaction mixture was heated under reflux for a total of 40 h, then cooled in an ice bath and treated with 5M HCl acid (250 ml). The aqueous layer was separated, treated with concentrated HCl acid (30 ml) and heated under reflux for 18 h. The solution was cooled, basified with potassium carbonate and extracted with ether (3×100 ml). The combined extracts were dried (Na2CO3), concentrated in vacuo and the residue distilled in a Kugelr ohr apparatus to give the title compound as a colourless oil (4.6 g, 84%) bp approx. 110° C. at 0.25 mm Hg.
Name
diethyl piperidine-1,2-dipropionate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:14][CH2:15][C:16]([O:18]CC)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8]C(OCC)=O.[H-].[Na+].C(O)C.Cl>C1(C)C(C)=CC=CC=1>[N:1]12[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][C:16](=[O:18])[CH2:15][CH2:14]2 |f:1.2|

Inputs

Step One
Name
diethyl piperidine-1,2-dipropionate
Quantity
9.6 g
Type
reactant
Smiles
N1(C(CCCC1)CCC(=O)OCC)CCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a total of 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
treated with concentrated HCl acid (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in a Kugelr ohr apparatus

Outcomes

Product
Name
Type
product
Smiles
N12CCC(CCC2CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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